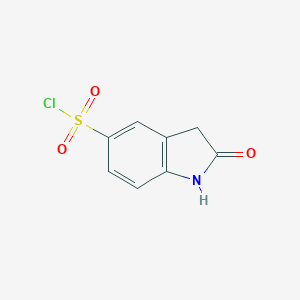

2-Oxoindoline-5-sulfonyl chloride

Overview

Description

2-Oxoindoline-5-sulfonyl chloride is a unique chemical compound with the empirical formula C8H6ClNO3S and a molecular weight of 231.66 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound is ClS(=O)(=O)c1ccc2NC(=O)Cc2c1 . The InChI is 1S/C8H6ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) .Chemical Reactions Analysis

2-Oxo-5-indolinesulfonyl Chloride is a reactant used in the preparation of bis-indole-substituted pyridines and piperazinediones derivatives with potential antitumor activity .Scientific Research Applications

Solid-Phase Organic Synthesis

- Polymer-supported sulfonyl chloride, such as 2-Oxoindoline-5-sulfonyl chloride, is utilized in the solid-phase synthesis of heterocyclic compounds like 3,5-disubstituted 1,3-oxazolidin-2-ones. This method is significant in preparing compounds with antibacterial activity and is crucial in drug development due to its efficiency in generating large numbers of molecules in a short time (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Fluorescent Sensors

- Dansyl chloride or 5-(dimethyl amino)-naphthalene-1-sulfonyl chloride reacts with amino groups to form stable sulfonamide adducts. These compounds, when linked with a crown ether moiety, can act as fluorescent sensors for detecting metallic ions, including toxic metals like antimony and thallium (Qureshi et al., 2019).

Development of Anticonvulsant Agents

- Sulfonyl chlorides, including this compound, are used in synthesizing 2,5-disubstituted-1,3,4-oxadiazole derivatives. These compounds show promising anticonvulsant activities, as demonstrated in studies comparing them to standard drugs like phenytoin (Harish et al., 2013).

Synthesis of Fungicidal Compounds

- The sequential sulfonylation/desulfination reactions of certain compounds with arylsulfonyl chlorides, including this compound, lead to the creation of derivatives that exhibit fungicidal activities. These compounds have shown significant inhibition rates against various fungal species (Han et al., 2013).

Catalysis in Organic Synthesis

- In copper-catalyzed organic synthesis, sulfonyl chlorides, like this compound, are used for C-H bond sulfonylation of aminoquinolines. This process is essential for the synthesis of functionalized organic compounds used in various applications (Liang et al., 2015).

Photo-Induced Reactions

- A photo-induced, catalyst-free reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine generates (2-oxoindolin-3-yl)methanesulfonohydrazides. This process is significant for incorporating the sulfonyl group without the need for metals or photo-redox catalysts (Zhou, Xia, & Wu, 2016).

Synthesis of Star-Shaped Polymers

- Sulfonyl chloride initiators, like this compound, are used for the cationic polymerization of 2-oxazolines to synthesize star-shaped polymers with potential applications in drug delivery and materials science (Blokhin et al., 2021).

Creation of Sulfonamide and Sulfonyl Fluoride Compounds

- Heteroaromatic thiols are oxidized to sulfonyl chlorides, like this compound, at low temperatures. This method allows the preparation of sulfonyl fluorides, which are useful monomers in parallel chemistry efforts (Wright & Hallstrom, 2006).

Novel Indole Rearrangements

- Ethyl 3-methylindole-2-carboxylate is rearranged by sulphuryl chloride into ethyl 3-methyl-2-oxoindoline-3-carboxylate. This transformation is significant in organic synthesis, demonstrating the versatility of sulfonyl chlorides in rearranging molecular structures (Acheson, Prince, & Procter, 1979).

Safety and Hazards

2-Oxoindoline-5-sulfonyl chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

The primary target of 2-Oxoindoline-5-sulfonyl chloride is Bruton’s Tyrosine Kinase (BTK) . BTK is a promising molecular target for several human B-cell-related autoimmune disorders, inflammation, and hematological malignancies . The pathogenic alterations in various cancer tissues depend on mutant BTK for cell proliferation and survival, and BTK is also overexpressed in a range of hematopoietic cells .

Mode of Action

It is known that the compound interacts with its target, btk, leading to inhibition of the kinase . This inhibition disrupts the signaling pathways that are critical for the survival and proliferation of certain cancer cells .

Biochemical Pathways

The inhibition of BTK by this compound affects both the extrinsic and intrinsic pathways of apoptosis . BTK is critical for B-cell development, differentiation, and signaling . Therefore, its inhibition can lead to the premature death of BTK-deficient B lymphocytes .

Result of Action

The inhibition of BTK by this compound results in the disruption of B-cell development and signaling, leading to the premature death of BTK-deficient B lymphocytes . This can result in a decrease in the proliferation of certain cancer cells, making this compound a potential therapeutic agent for certain types of cancer .

Biochemical Analysis

Biochemical Properties

It has been used as a reactant in the synthesis of oxindole sulfonamide derivatives . These derivatives have shown promising inhibitory effects on Bruton’s Tyrosine Kinase (BTK), a key enzyme involved in B-cell development, differentiation, and signaling . The interaction between 2-Oxoindoline-5-sulfonyl chloride derivatives and BTK could be a potential area of study.

Cellular Effects

Its derivatives have shown selective cytotoxicity towards certain cancer cell lines . For instance, some derivatives have caused selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines .

Molecular Mechanism

Its derivatives have shown promising activity in inhibiting BTK and downstream signaling cascades

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBNVKMJOOYPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407111 | |

| Record name | 2-Oxoindoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199328-31-9 | |

| Record name | 2-Oxoindoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxoindoline-5-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

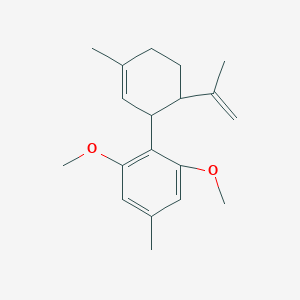

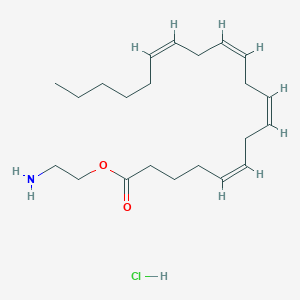

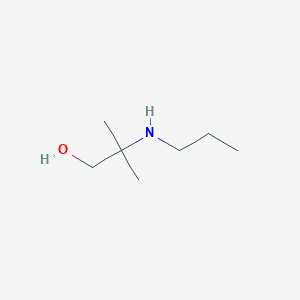

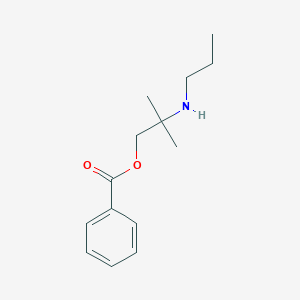

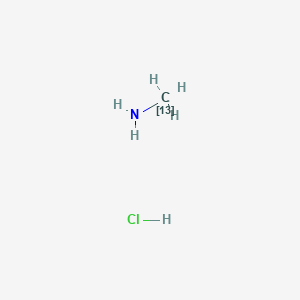

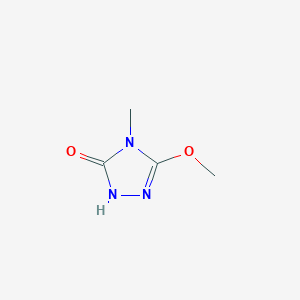

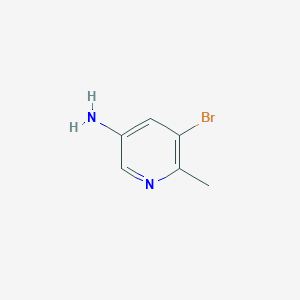

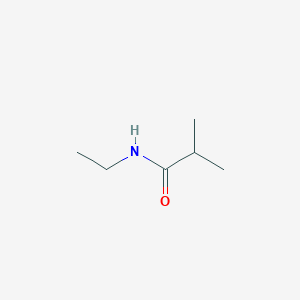

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

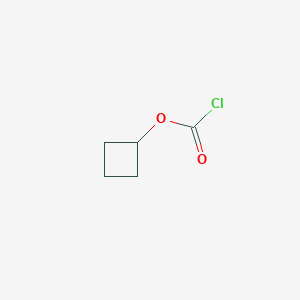

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

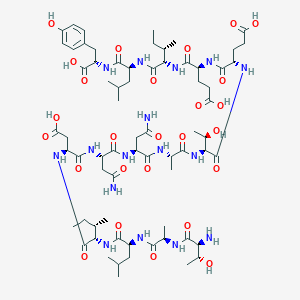

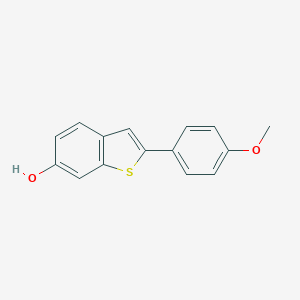

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.